molecular formula C18H23N3O3S B11567978 N~2~-(dimethylsulfamoyl)-N-(2-methylbenzyl)-N~2~-phenylglycinamide

N~2~-(dimethylsulfamoyl)-N-(2-methylbenzyl)-N~2~-phenylglycinamide

Cat. No.: B11567978
M. Wt: 361.5 g/mol
InChI Key: AQHIBTAEEAQRHK-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction of dimethylamine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the dimethylsulfamoyl intermediate.

    Amination Reaction: The intermediate is then reacted with aniline to form the dimethylsulfamoylphenylamine.

    Acylation: The final step involves the acylation of the dimethylsulfamoylphenylamine with 2-methylbenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-METHYLPHENYL)METHYL]ACETAMIDE: Lacks the dimethylsulfamoyl and phenylamino groups, resulting in different chemical properties and reactivity.

    2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE: Lacks the 2-methylphenylmethyl group, affecting its biological activity and applications.

Uniqueness

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is unique due to the presence of both dimethylsulfamoyl and phenylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C18H23N3O3S/c1-15-9-7-8-10-16(15)13-19-18(22)14-21(25(23,24)20(2)3)17-11-5-4-6-12-17/h4-12H,13-14H2,1-3H3,(H,19,22)

InChI Key

AQHIBTAEEAQRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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